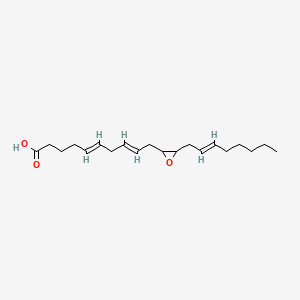

11,12-Epoxyeicosatrienoic acid

Description

Properties

IUPAC Name |

(5E,8E)-10-[3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6+,12-9+,13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOYQVHGIODESM-ATELOPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1C(O1)C/C=C/C/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81276-02-0 | |

| Record name | 11,12-Epoxy-5,8,14-eicosatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the 11,12-Epoxyeicosatrienoic Acid Synthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the synthesis, metabolism, and signaling of 11,12-Epoxyeicosatrienoic acid (11,12-EET), a critical lipid signaling molecule. It includes quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to 11,12-Epoxyeicosatrienoic Acid (11,12-EET)

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules act as autocrine and paracrine mediators in various physiological processes.[2] There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, corresponding to the epoxidation at one of the four double bonds of arachidonic acid.[1][3] Among these, 11,12-EET is a potent vasodilator and possesses significant anti-inflammatory, pro-angiogenic, and cardioprotective properties.[1][4] Understanding the synthesis and signaling of 11,12-EET is crucial for developing novel therapeutic strategies for cardiovascular diseases, inflammation, and cancer.[5][6]

The Core Synthesis Pathway of 11,12-EET

The synthesis of 11,12-EET is initiated by the release of arachidonic acid from the sn-2 position of cellular phospholipids, a reaction catalyzed by phospholipase A2 (cPLA2) in response to various stimuli.[1][3] The free arachidonic acid is then metabolized by a specific subset of membrane-bound, heme-containing cytochrome P450 enzymes, known as epoxygenases.[7]

The key enzymes responsible for the epoxidation of arachidonic acid to form EETs in humans are members of the CYP2C and CYP2J subfamilies, such as CYP2C8, CYP2C9, and CYP2J2.[4][8][9] These enzymes catalyze the insertion of an oxygen atom across the 11,12-double bond of arachidonic acid to produce 11,12-EET.[1] While many CYP isoforms can produce multiple EET regioisomers, some exhibit a degree of preference. For instance, human endothelial cells predominantly express CYP2C8/2C9 and CYP2J2, which generate mainly 14,15-EET and a lesser amount of 11,12-EET.[4] In contrast, a porcine coronary epoxygenase, CYP2C8/34, almost exclusively forms the 11,12-EET regioisomer from exogenous arachidonic acid.[10]

Metabolism of 11,12-EET

The biological activity of 11,12-EET is tightly regulated through its rapid metabolism. The primary pathway for 11,12-EET inactivation is its hydrolysis by soluble epoxide hydrolase (sEH) to the corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1][2][3] This conversion significantly attenuates many of the biological effects of 11,12-EET.[1] Consequently, inhibition of sEH is a prominent therapeutic strategy to enhance and prolong the beneficial actions of endogenous EETs.[2][8]

Further metabolism of 11,12-DHET can occur. For example, in porcine aortic smooth muscle cells, 11,12-DHET undergoes two rounds of β-oxidation to form 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD).[11][12] Interestingly, both 11,12-DHET and 7,8-DHHD have been shown to retain some vasorelaxant activity.[11][12]

Quantitative Data on EETs

The levels of EETs can vary significantly between different tissues and physiological states. Below are tables summarizing quantitative data on EET concentrations from published studies.

Table 1: Levels of EET Regioisomers in Human Plasma

| Metabolite | Concentration (ng/mL) |

|---|---|

| 5,6-EET | 23.6 |

| 8,9-EET | 8.0 |

| 11,12-EET | 8.8 |

| 14,15-EET | 10.7 |

Data from a study using UPLC-MS/MS for quantification in pooled human plasma.[13]

Table 2: EET Levels in Human Lung Tissue

| Metabolite | Control Lung Tissue (fmol/mg) | Idiopathic Pulmonary Fibrosis (IPF) Lung Tissue (fmol/mg) |

|---|---|---|

| 8,9-EET | 25.00 | 13.39 |

| 11,12-EET | 4.87 | 2.07 |

| 14,15-EET | 7.19 | 3.44 |

Data from a study analyzing lung tissue from control subjects and patients with IPF, showing significantly lower EET levels in diseased tissue.[14]

Table 3: Time-Dependent Metabolism of [³H]11,12-EET in Porcine Aortic Smooth Muscle Cells

| Incubation Time (hours) | [³H]11,12-DHET (pmol) | [³H]7,8-DHHD (pmol) |

|---|---|---|

| 2 | ~150 (peak) | ~25 |

| 4 | ~125 | ~50 |

| 8 | ~75 | ~100 |

| 16 | ~50 | ~175 |

Data shows the conversion of 11,12-EET to its metabolites over time, with 11,12-DHET peaking early and then being converted to 7,8-DHHD.[11][12]

Biological Functions and Signaling Pathways

11,12-EET exerts its biological effects through various signaling pathways, often initiated by binding to a putative G-protein coupled receptor (GPCR).[8] One of the most well-characterized actions of 11,12-EET is its role in vasodilation.[1] In vascular smooth muscle, 11,12-EET is thought to bind to a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase.[1][15] This increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[1][16] PKA then phosphorylates and activates large-conductance Ca²⁺-activated K⁺ (BKCa) channels, leading to K⁺ efflux, hyperpolarization of the cell membrane, and ultimately, vasorelaxation.[1][5] Studies have shown that the 11(R),12(S)-EET enantiomer is particularly effective in mediating these responses in endothelial cells.[16][17]

Experimental Protocols

Measurement of CYP Epoxygenase Activity in Liver Microsomes

This protocol describes a method to determine the formation of EETs from arachidonic acid by liver microsomes.

Methodology:

-

Microsome Isolation: Isolate microsomal fractions from hepatic tissue via differential centrifugation.[18] Homogenize liver tissue in a suitable buffer (e.g., 0.1 M Tris-HCl), centrifuge at 9,000-10,000 g to remove cell debris and mitochondria, and then centrifuge the supernatant at 100,000-105,000 g to pellet the microsomes.[18][19] Resuspend the microsomal pellet in a storage buffer.

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method like the BCA assay.[18]

-

Incubation Mixture: Prepare an incubation mixture (final volume of 1 mL) containing:

-

0.12 M potassium phosphate (B84403) buffer

-

5 mM MgCl₂

-

Microsomal protein

-

50 µM arachidonic acid

-

Optional: 5 µM of an sEH inhibitor (e.g., t-AUCB) to prevent EET degradation.[18]

-

-

Reaction Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the reaction by adding 1 mM NADPH.[18]

-

Reaction Termination: After a defined time (e.g., 20 minutes), terminate the reaction by placing the samples on ice and adding a quenching solvent (e.g., acetonitrile).[18]

-

Extraction and Analysis: Extract the eicosanoids using a solid-phase or liquid-liquid extraction method. Analyze the formation of 11,12-EET and other regioisomers using LC-MS/MS.[18]

Quantification of 11,12-EET and 11,12-DHET by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of 11,12-EET and its metabolite 11,12-DHET from biological matrices like plasma or tissue homogenates.

Methodology:

-

Sample Preparation: To 100 µL of plasma or a known amount of tissue homogenate, add an internal standard mixture (containing deuterated analogs like 14,15-EET-d11).[13]

-

Saponification (for total EETs): To release EETs esterified in phospholipids, add NaOH to the sample and incubate to hydrolyze the lipids. Neutralize the reaction with an acid.[13]

-

Liquid-Liquid Extraction (LLE): Extract the lipids from the aqueous sample using an organic solvent like ethyl acetate (B1210297) or hexane. Centrifuge to separate the phases and collect the organic layer.

-

Derivatization (Optional but Recommended): To improve sensitivity and chromatographic properties, derivatize the carboxylic acid group of the analytes.[13]

-

LC-MS/MS Analysis:

-

Chromatography: Reconstitute the dried extract in a suitable solvent and inject it into a UPLC/HPLC system. Use a C18 column to separate 11,12-EET and 11,12-DHET from other isomers and matrix components.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[13] Monitor specific precursor-to-product ion transitions for each analyte and internal standard for accurate quantification.

-

-

Data Analysis: Construct a calibration curve using known concentrations of standards. Quantify the amount of 11,12-EET and 11,12-DHET in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Endothelial Cell Tube Formation Assay for Angiogenesis

This assay assesses the pro-angiogenic potential of 11,12-EET by measuring the formation of capillary-like structures by endothelial cells.

Methodology:

-

Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[16]

-

Cell Seeding: Seed primary human endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in a serum-free or low-serum medium.

-

Treatment: Treat the cells with different concentrations of 11,12-EET, vehicle control (e.g., ethanol), and a positive control (e.g., VEGF).[16] To study signaling pathways, pre-incubate cells with specific inhibitors (e.g., PKA inhibitors) before adding 11,12-EET.[16]

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period of 4-18 hours to allow for tube formation.

-

Visualization and Quantification:

-

Visualize the formation of tube-like structures using a light microscope.

-

Capture images of multiple fields per well.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

-

-

Data Analysis: Compare the quantitative parameters between the different treatment groups to determine the effect of 11,12-EET on angiogenesis.

Conclusion and Future Directions

The 11,12-EET synthesis pathway represents a critical axis in lipid signaling, with profound implications for vascular health and disease. The enzymatic production of 11,12-EET by CYP epoxygenases and its subsequent degradation by sEH offer key control points for therapeutic intervention. The potent vasodilatory, anti-inflammatory, and pro-angiogenic effects of 11,12-EET underscore its importance. For drug development professionals, targeting this pathway, particularly through the inhibition of sEH, holds considerable promise for the treatment of hypertension, ischemic injury, and inflammatory disorders. Future research should focus on elucidating the specific receptors for 11,12-EET, further dissecting its downstream signaling networks, and developing more selective and potent modulators of this pathway for clinical use.

References

- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the CYP3A4-mediated 11,12-epoxyeicosatrienoic acid pathway in the development of tamoxifen-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epoxygenase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]

- 19. atlantis-press.com [atlantis-press.com]

The Multifaceted Biological Functions of 11,12-Epoxyeicosatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. This potent signaling molecule exerts a wide array of biological effects, positioning it as a critical regulator of cardiovascular and renal homeostasis and a promising target for therapeutic intervention. This technical guide provides an in-depth exploration of the core biological functions of 11,12-EET, with a focus on its roles in vasodilation, inflammation, angiogenesis, and renal function. Detailed signaling pathways, quantitative data, and experimental protocols are presented to offer a comprehensive resource for researchers in the field.

Vasodilation

11,12-EET is a potent vasodilator, contributing to the regulation of vascular tone and blood pressure.[1] Its vasodilatory effects are primarily mediated through the activation of calcium-activated potassium (KCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[2][3]

Signaling Pathways

The vasodilatory action of 11,12-EET is initiated by its interaction with a putative Gs protein-coupled receptor (GPCR) on the surface of vascular smooth muscle cells.[2][4] This interaction triggers a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] Subsequently, protein kinase A (PKA) is activated, which in turn phosphorylates and opens large-conductance calcium-activated potassium (BKCa) channels.[1][5] The efflux of potassium ions through these channels results in hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and ultimately, vasorelaxation.[2][3] Some studies also suggest a role for protein phosphatase 2A (PP2A) in this pathway, acting downstream of cAMP.[3]

Quantitative Data: Vasodilatory Potency of 11,12-EET

| Vascular Bed | Species | EC50 | Reference |

| Coronary Arterioles | Canine | 64 ± 37 pM | [6] |

| Coronary Arterioles | Porcine | 30 ± 8 pM | [6] |

| Mesenteric Vasculature | Rat | Dose-dependent vasodilation | [7] |

| Human Coronary Arterioles | Human | Max dilation at 10⁻⁵ mol/L | [8] |

Anti-inflammatory Effects

11,12-EET exhibits significant anti-inflammatory properties, primarily by inhibiting the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. This leads to the downregulation of adhesion molecules and pro-inflammatory cytokines.

Signaling Pathways

The anti-inflammatory effects of 11,12-EET are mediated through the inhibition of the NF-κB signaling pathway. 11,12-EET has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, 11,12-EET prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes such as VCAM-1, ICAM-1, and E-selectin. The upstream mechanism of IκBα stabilization by 11,12-EET is thought to involve the inhibition of IκB kinase (IKK) activity.

Quantitative Data: Anti-inflammatory Activity of 11,12-EET

| Target | Cell Type | IC50 / Effect | Reference |

| VCAM-1 Expression (TNF-α induced) | Human Endothelial Cells | 20 nM | [6] |

| Basal TNF-α Secretion | THP-1 (monocytic cells) | ~40% inhibition | |

| LPS-induced PGE2 | Rat Monocytes | Dose-dependent inhibition | |

| VCAM-1 Expression (TNF-α induced) | Human Aortic Endothelial Cells | 22.6% reduction (at 0.1 nM with sEH inhibitor) |

Angiogenesis

11,12-EET promotes angiogenesis, the formation of new blood vessels, by stimulating endothelial cell migration, proliferation, and tube formation.[2]

Signaling Pathways

The pro-angiogenic effects of 11,12-EET are mediated through multiple signaling pathways. One key pathway involves the activation of a Gs-coupled receptor, leading to PKA-dependent translocation and activation of transient receptor potential canonical 6 (TRPC6) channels.[2] This results in calcium influx and subsequent activation of angiogenic processes.[2] Additionally, 11,12-EET has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). The resulting production of nitric oxide (NO) is a critical mediator of angiogenesis.

Quantitative Data: Pro-angiogenic Activity of 11,12-EET

| Activity | Cell Type | Concentration | Effect | Reference |

| Neovascularization | Human Endothelial Progenitor Cells | 3 nM | 1.36-fold increase | |

| Neovascularization | Human Endothelial Progenitor Cells | 30 nM | 1.5-fold increase | |

| Neovascularization | Human Endothelial Progenitor Cells | 50 nM | 1.61-fold increase | |

| Endothelial Cell Migration | Human Endothelial Cells | 1 µM | Comparable to VEGF | [2] |

Renal Function

11,12-EET plays a crucial role in regulating renal hemodynamics and tubular function. It acts as a vasodilator of the afferent arteriole, thereby influencing glomerular filtration rate, and also modulates ion transport in the renal tubules.[3]

Signaling Pathways

In the renal microvasculature, 11,12-EET induces vasodilation of the afferent arteriole through a mechanism similar to that in other vascular beds, involving the activation of BKCa channels in vascular smooth muscle cells.[3] This effect is mediated by the Gs-PKA pathway. Additionally, 11,12-EET has been shown to inhibit sodium reabsorption in the collecting duct by decreasing the activity of the epithelial sodium channel (ENaC).

References

- 1. Afferent Arteriolar Dilation to 11,12-EET Analogs Involves PP2A Activity and Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific effects of epoxyeicosatrienoic acids on renal vascular tone and K(+)-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdc-berlin.de [mdc-berlin.de]

- 6. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]

11,12-EET signaling cascade in endothelial cells

An In-depth Technical Guide to the 11,12-EET Signaling Cascade in Endothelial Cells

Introduction

Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Within the vascular system, these molecules act as critical autocrine and paracrine effectors, regulating vascular tone, inflammation, and angiogenesis.[2][3] Among the four regioisomers, 11,12-EET has been identified as a particularly potent mediator of endothelial cell function. It plays a crucial role in promoting neovasculogenesis, eliciting vasodilation, and exerting anti-inflammatory effects, making its signaling pathway a subject of intense research and a promising target for therapeutic development.[1][4] This guide provides a detailed overview of the , summarizing key quantitative data and outlining relevant experimental protocols for researchers in cardiovascular science and drug discovery.

The Core 11,12-EET Signaling Cascade

The biological actions of 11,12-EET in endothelial cells are initiated by its interaction with a putative cell-surface receptor, triggering a cascade of intracellular events. The primary signaling axis involves a G-protein-coupled receptor (GPCR) linked to the Gs alpha subunit (Gαs), leading to the activation of multiple downstream kinase pathways.[5][6][7] Studies have shown that the 11(R),12(S)-EET enantiomer is the biologically active form that stimulates these responses.[5][6]

The activation of the Gs-coupled receptor by 11,12-EET leads to the activation of Protein Kinase A (PKA).[5][8] A key early event following PKA activation is the rapid translocation of Transient Receptor Potential (TRP) channels, specifically TRPC6 and the mechanosensitive TRPV4, to the plasma membrane, an event that occurs within seconds of stimulation.[6][9] The activation of TRPV4 channels facilitates an influx of extracellular calcium (Ca2+), which serves as a crucial second messenger.[10][11][12]

This initial signal diverges to activate several critical protein kinase cascades:

-

PI3K/Akt Pathway: 11,12-EET is a potent activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][13]

-

MAPK/ERK Pathway: The cascade also robustly stimulates the phosphorylation and activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2][13]

A primary downstream effector of this cascade is endothelial Nitric Oxide Synthase (eNOS). Activated Akt directly phosphorylates eNOS at Serine 1177, leading to the production and release of nitric oxide (NO), a potent vasodilator and key mediator of endothelial health.[1][4][13] Furthermore, the cascade influences gene expression by modulating the activity of transcription factors such as NF-κB.[2][13]

Physiological Consequences of 11,12-EET Signaling

The activation of the 11,12-EET cascade culminates in several critical physiological responses that collectively promote vascular health and homeostasis.

-

Angiogenesis and Neovasculogenesis: 11,12-EET is a potent pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and the formation of capillary-like tube structures.[1][6] This process is driven by the PI3K/Akt and ERK pathways and involves the upregulation of key angiogenic proteins, including VE-cadherin and CD31, cell cycle regulators like Cyclin D1, and matrix metalloproteinases (MMP-2, MMP-9) that facilitate tissue remodeling.[1][13][14]

-

Vasodilation: By stimulating Akt-dependent phosphorylation of eNOS, 11,12-EET increases the production of nitric oxide, a primary endothelium-derived relaxing factor.[4][13] Additionally, 11,12-EET contributes to the hyperpolarization of adjacent vascular smooth muscle cells by activating calcium-activated potassium channels (KCa), a hallmark of endothelium-derived hyperpolarizing factor (EDHF) activity.[3][15]

-

Anti-inflammatory Effects: 11,12-EET exerts significant anti-inflammatory actions on the endothelium. It inhibits the activation of the transcription factor NF-κB, which in turn suppresses the expression of cell adhesion molecules such as VCAM-1.[2][3] This reduction in adhesion molecule expression limits the attachment and transmigration of leukocytes, thereby mitigating vascular inflammation.[2]

Quantitative Data Summary

The biological effects of 11,12-EET are concentration-dependent. The following table summarizes effective concentrations reported in key in vitro studies on endothelial cells.

| Biological Response | Cell Type | Effective Concentration Range | Key Finding | Citation(s) |

| Kinase Activation | Human Coronary Artery ECs | ≥ 3 nM | Activation of ERK1/2 and p38 MAPK. | [2] |

| Anti-Inflammation | Not Specified | IC₅₀ = 20 nM | Inhibition of TNF-α-induced VCAM-1 expression. | [2] |

| Angiogenesis | Human ECs | 30 nM (maximal response) | Stimulation of endothelial cell tube formation by 11(R),12(S)-EET. | [6] |

| Neovasculogenesis | Human Endothelial Progenitor Cells | 3 - 50 nM | Dose-dependent induction of tube formation. | [4] |

| TRP Channel Translocation | Primary Human ECs | 1 µM (racemic mixture) | Rapid (30 sec) translocation of TRPC6-V5 to the plasma membrane. | [6] |

| Vasodilation | Canine Coronary Arterioles | EC₅₀ ≈ 10 - 64 pM | Potent, dose-dependent vasodilation. | [16] |

Key Experimental Protocols

Investigating the 11,12-EET signaling cascade requires robust and reproducible experimental methodologies. Below are detailed protocols for two fundamental assays used to assess endothelial cell function in response to 11,12-EET.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key hallmark of angiogenesis in vitro.

Materials:

-

Basement Membrane Extract (BME), such as Matrigel® or ECM Gel

-

Human Endothelial Cells (e.g., HUVECs, HMVECs)

-

Endothelial Basal Medium (EBM) with appropriate supplements

-

11,12-EET stock solution and vehicle control (e.g., ethanol)

-

Pre-chilled 96-well or 24-well tissue culture plates

-

Fluorescent dye for visualization (e.g., Calcein AM)

Protocol:

-

Plate Coating: Thaw BME on ice overnight at 4°C.[17] Using pre-chilled pipette tips, add 50-100 µL (for 96-well) or 250 µL (for 24-well) of BME to each well, ensuring the entire surface is covered.[18][19] Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.[17][18]

-

Cell Preparation: Culture endothelial cells to approximately 80-90% confluency.[20] Harvest the cells using a gentle dissociation reagent (e.g., Trypsin/EDTA) and neutralize.[19] Centrifuge the cells (e.g., 300 x g for 3 minutes) and resuspend the pellet in EBM.[20] Perform a cell count.

-

Cell Seeding: Resuspend the cells in EBM containing the desired concentrations of 11,12-EET or vehicle control. A typical seeding density is 1.0–1.5 x 10⁴ cells per well for a 96-well plate.[20]

-

Incubation: Carefully add 100 µL of the cell suspension onto the surface of the solidified BME gel.[20] Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 24 hours. Tube formation typically peaks between 4 and 12 hours.[18][21]

-

Visualization and Quantification:

-

Carefully remove the medium from the wells.

-

Wash gently with PBS or HBSS.[17]

-

Add a fluorescent dye like Calcein AM (e.g., 2 µg/mL) and incubate for 30 minutes at 37°C.[19]

-

Wash again with PBS/HBSS.

-

Image the tube network using an inverted fluorescence microscope.

-

Quantify angiogenic parameters such as total tube length, number of junctions, and number of loops using specialized imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Western Blotting for Akt and eNOS Phosphorylation

This protocol is used to quantify the activation of key signaling proteins by measuring their phosphorylation status.

Materials:

-

Cultured endothelial cells

-

11,12-EET and vehicle control

-

Ice-cold PBS

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer buffer/system

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL) and imaging system

Protocol:

-

Cell Culture and Treatment: Plate endothelial cells to reach 70-80% confluency.[22] Serum-starve cells if necessary, then treat with various concentrations of 11,12-EET or vehicle for the desired time.

-

Lysis and Protein Extraction: Aspirate the medium and wash cells once with ice-cold PBS.[22] Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[22] Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[22]

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.[22] Normalize all samples to the same concentration with lysis buffer.

-

SDS-PAGE: Denature protein samples by adding Laemmli sample buffer and boiling. Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.[23] Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23] Confirm transfer efficiency with Ponceau S staining.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[24]

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt), diluted in blocking buffer, overnight at 4°C with gentle agitation.[24]

-

Wash the membrane 3-5 times with TBST (Tris-Buffered Saline with 0.1% Tween-20).[24]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Wash again 3-5 times with TBST.[23]

-

-

Detection and Analysis: Apply the chemiluminescent substrate to the membrane.[23] Capture the signal using a digital imager. Use image analysis software to perform densitometry on the bands. Normalize the phosphorylated protein signal to the total protein signal for each sample.

References

- 1. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]

- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdc-berlin.de [mdc-berlin.de]

- 9. ahajournals.org [ahajournals.org]

- 10. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. corning.com [corning.com]

- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]

- 21. jove.com [jove.com]

- 22. benchchem.com [benchchem.com]

- 23. bio-rad.com [bio-rad.com]

- 24. ccrod.cancer.gov [ccrod.cancer.gov]

The Core Mechanism of Action of 11,12-Epoxyeicosatrienoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, synthesized by cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J isoforms.[1][2] This potent signaling molecule plays a crucial role in various physiological processes, particularly in the cardiovascular and renal systems.[3] Its actions are primarily autocrine and paracrine in nature, influencing cellular function through a complex network of signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of 11,12-EET, with a focus on its signaling cascades, molecular targets, and physiological effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this important eicosanoid.

Core Mechanisms of Action

The biological activities of 11,12-EET are multifaceted, encompassing vasodilation, anti-inflammation, and pro-angiogenic effects. These actions are initiated through its interaction with specific cellular targets, leading to the activation of downstream signaling pathways.

Vasodilation

11,12-EET is a potent vasodilator, contributing to the regulation of blood pressure and tissue perfusion.[4][5] Its primary mechanism in promoting vasorelaxation involves the hyperpolarization of vascular smooth muscle cells. This is achieved through the activation of specific potassium channels, leading to potassium efflux and a more negative membrane potential, which in turn inhibits the influx of calcium and promotes relaxation.

The key molecular players in 11,12-EET-induced vasodilation include:

-

Large-conductance Ca2+-activated K+ (BKCa) channels: 11,12-EET activates BKCa channels in vascular smooth muscle cells, a critical step in mediating its vasodilator effect.[6] This activation is thought to be mediated by a Gs protein-coupled receptor.[6]

-

ATP-sensitive K+ (KATP) channels: In cardiac myocytes, 11,12-EET has been shown to increase the open probability of KATP channels.

-

Transient Receptor Potential Vanilloid 4 (TRPV4) channels: 11,12-EET can also activate TRPV4 channels, contributing to vasodilation.[1]

Anti-Inflammatory Effects

11,12-EET exhibits significant anti-inflammatory properties by modulating the expression of adhesion molecules and inflammatory cytokines. This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7] By preventing the activation of NF-κB, 11,12-EET suppresses the expression of pro-inflammatory genes, such as those encoding for vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin.[8][9]

Angiogenesis and Neovasculogenesis

11,12-EET promotes the formation of new blood vessels, a process known as angiogenesis, and contributes to neovasculogenesis, the formation of new blood vessels from endothelial progenitor cells.[10][11] These effects are mediated through the activation of several key signaling pathways that stimulate endothelial cell migration, proliferation, and tube formation. The primary signaling cascades involved are:

-

PI3K/Akt/eNOS Pathway: 11,12-EET activates the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[11] This results in the production of nitric oxide (NO), a key signaling molecule in angiogenesis.

-

ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is also activated by 11,12-EET and plays a role in its pro-angiogenic effects.[11]

Data Presentation

Quantitative Data on the Biological Activity of 11,12-EET

| Parameter | Effect | Cell/Tissue Type | Value | Reference |

| EC50 | Vasodilation | Canine coronary arterioles | 10⁻¹²⁷ to 10⁻¹⁰¹ M | [4] |

| Vasodilation | Canine epicardial arterioles | 64 ± 37 pM | [12] | |

| Vasodilation | Porcine coronary subepicardial arterioles | 30 ± 8 pM | [12] | |

| IC50 | Inhibition of TNF-α induced VCAM-1 expression | Human umbilical vein endothelial cells (HUVECs) | 20 nM | [8] |

Effects of 11,12-EET on Protein Expression and Cellular Processes

| Cellular Process | Protein/Marker | Effect | Concentration | Cell/Tissue Type | Reference |

| Neovasculogenesis | Tube Formation | ~1.6-fold increase | 50 nM | Human Endothelial Progenitor Cells (hEPCs) | [11] |

| Angiogenesis | Endothelial Cell Migration | Stimulated | 30 nM (11(R),12(S)-EET) | Human Endothelial Cells | [10] |

| Anti-inflammation | VCAM-1 Expression | 72% inhibition | Not specified | Human Umbilical Vein Endothelial Cells (HUVECs) | [8] |

| Anti-inflammation | E-selectin, ICAM-1, VCAM-1 Expression | Reduced | 0.1-1 nM | Human Aortic Endothelial Cells (HAECs) | [9] |

| Signaling | Phosphorylation of Akt, eNOS, ERK1/2 | Increased | 3-50 nM | Human Endothelial Progenitor Cells (hEPCs) | [11] |

Experimental Protocols

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol describes the detection of phosphorylated Akt (p-Akt) as a marker for PI3K/Akt pathway activation by 11,12-EET.

1. Cell Culture and Treatment: a. Culture human endothelial progenitor cells (hEPCs) in MCDB-131 medium supplemented with EGM-2 growth kit and 10% fetal bovine serum (FBS).[11] b. Once cells reach 70-80% confluency, treat with varying concentrations of 11,12-EET (e.g., 0, 3, 30, 50 nM) for a specified time (e.g., 8 hours).[11] Include a vehicle control (e.g., DMSO).

2. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

5. Immunoblotting: a. Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane with TBST.

6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.

Angiogenesis Assay: Endothelial Cell Tube Formation

This protocol outlines a method to assess the pro-angiogenic effect of 11,12-EET by observing the formation of tube-like structures by endothelial cells.

1. Preparation of Matrigel Plate: a. Thaw Matrigel on ice. b. Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[11]

2. Cell Seeding and Treatment: a. Harvest human endothelial cells (e.g., HUVECs or hEPCs) and resuspend them in basal medium. b. Seed the cells onto the Matrigel-coated plate. c. Treat the cells with different concentrations of 11,12-EET or a vehicle control.[11]

3. Incubation and Observation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours. b. Monitor the formation of tube-like structures at different time points using an inverted microscope.

4. Quantification: a. Capture images of the tube networks. b. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using angiogenesis analysis software.

Patch-Clamp Analysis of BKCa Channel Activity

This protocol provides a general framework for studying the effect of 11,12-EET on large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.

1. Cell Isolation: a. Isolate vascular smooth muscle cells from a suitable source (e.g., bovine coronary arteries) using enzymatic digestion.[6]

2. Patch-Clamp Recording: a. Use the patch-clamp technique in the cell-attached or inside-out configuration.[6] b. Form a high-resistance seal between the patch pipette and the cell membrane. c. Record single-channel currents under voltage-clamp conditions.

3. Application of 11,12-EET: a. In the cell-attached mode, apply 11,12-EET to the bath solution.[6] b. In the inside-out mode, apply 11,12-EET directly to the intracellular face of the membrane patch.[6]

4. Data Acquisition and Analysis: a. Record channel activity before and after the application of 11,12-EET. b. Analyze the data to determine the effect of 11,12-EET on channel open probability (NPo) and single-channel conductance.

Mandatory Visualization

References

- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patch-clamp studies of slow potential-sensitive potassium channels in longitudinal smooth muscle cells of rabbit jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

The Dawn of a New Eicosanoid Pathway: A Technical Guide to the Discovery of Epoxyeicosatrienoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipid mediators, the discovery of epoxyeicosatrienoic acids (EETs) marked the unveiling of a third major pathway in arachidonic acid metabolism, standing alongside the well-established cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] First described in the early 1980s, these epoxygenase-derived metabolites have since been recognized for their potent and diverse biological activities, particularly their roles in cardiovascular homeostasis, inflammation, and cellular signaling.[2][3] This technical guide provides an in-depth exploration of the seminal discoveries that brought EETs to the forefront of lipid research, detailing the experimental protocols that were pivotal to their identification and characterization, presenting key quantitative data from these early studies, and visualizing the initially proposed signaling pathways.

The Foundational Discovery: Cytochrome P450-Mediated Metabolism of Arachidonic Acid

The journey to understanding EETs began with the pioneering work of researchers including J.R. Falck, J. Capdevila, and R.W. Estabrook, who investigated the metabolism of arachidonic acid by the cytochrome P450 (CYP) enzyme system.[2] Their work in the early 1980s demonstrated that liver and kidney microsomes could oxygenate arachidonic acid to produce novel metabolites, distinct from prostaglandins (B1171923) and leukotrienes. These were identified as four regioisomeric epoxides: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1]

Experimental Protocols: The Genesis of EET Research

The initial identification and characterization of EETs relied on a combination of meticulous biochemical and analytical techniques.

1. In Vitro Synthesis and Isolation of EETs:

-

Microsomal Incubation: The process began with the incubation of rat liver or kidney microsomes, a rich source of CYP enzymes, with arachidonic acid in the presence of an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP-mediated oxidation.

-

Extraction: Following incubation, the reaction mixture was acidified (e.g., with formic acid to pH 4.5) and the lipids were extracted using organic solvents such as ethyl acetate (B1210297) or a chloroform/methanol mixture.

-

Purification by High-Performance Liquid Chromatography (HPLC): The crude lipid extract was then subjected to reverse-phase and/or normal-phase HPLC for the separation and purification of the different EET regioisomers. Early protocols often utilized a C18 column with a mobile phase gradient of acetonitrile (B52724) in water with a slight acidification (e.g., 0.1% acetic acid).

2. Structural Elucidation:

-

Mass Spectrometry (MS): The definitive identification of the purified metabolites as epoxides of eicosatrienoic acid was achieved through mass spectrometry. Techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., as methyl esters or pentafluorobenzyl esters) and liquid chromatography-mass spectrometry (LC-MS) were employed to determine the molecular weight and fragmentation patterns consistent with an epoxide structure.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was used to further confirm the structure and stereochemistry of the synthesized EETs.

Early Functional Characterization: The Vasodilatory Properties of EETs

A pivotal moment in EET research was the discovery of their potent vasodilatory effects. Seminal work by Proctor, Falck, and Capdevila in 1987 demonstrated that EETs could induce vasodilation in the intestinal microcirculation.[5]

Experimental Protocol: Assessment of Vasodilator Activity

-

Animal Model: Early studies often utilized anesthetized rats or isolated perfused vascular beds.

-

Intravital Microscopy: To visualize and quantify changes in blood vessel diameter, intravital microscopy of the mesenteric or intestinal microcirculation was a key technique. Arteriolar blood flow was calculated from measurements of vessel diameter and red blood cell velocity.

-

Topical Application of EETs: Purified synthetic EETs were dissolved in a suitable vehicle (e.g., ethanol (B145695) or saline containing a small amount of albumin) and applied topically to the serosal surface of the intestine or added to the perfusate of isolated vessels.

-

Dose-Response Analysis: The vasodilator response was quantified by measuring the change in arteriolar diameter or blood flow in response to increasing concentrations of each EET regioisomer.

Quantitative Data from Early Vasodilation Studies

The initial studies on the vasodilator properties of EETs provided crucial quantitative data on their potency and the differential effects of the various regioisomers.

| EET Regioisomer | Concentration Range Tested | Observed Vasodilator Effect | Reference |

| 5,6-EET | 25-50 µg/ml | Potent vasodilation, greater than adenosine | [5] |

| 8,9-EET | 25-50 µg/ml | Moderate vasodilation, similar to adenosine | [5] |

| 11,12-EET | 25-50 µg/ml | Moderate vasodilation, similar to adenosine | [5] |

| 14,15-EET | 10-60 µg/ml | No detectable effect on blood flow | [5] |

Elucidating the Mechanism: EETs as Endothelium-Derived Hyperpolarizing Factors (EDHFs)

Further research in the 1990s, notably by Campbell and colleagues, solidified the importance of EETs in vascular regulation by identifying them as Endothelium-Derived Hyperpolarizing Factors (EDHFs).[6][7] This discovery provided a mechanistic explanation for their vasodilatory actions.

Experimental Protocols: Investigating the EDHF Mechanism

-

Isolated Artery Preparations: Bovine coronary arteries were frequently used in organ bath experiments. Arterial rings were pre-contracted with agents like prostaglandin (B15479496) F2α or U46619.

-

Measurement of Vascular Tone: Changes in vascular tone (relaxation or contraction) were recorded isometrically using force transducers.

-

Electrophysiology (Microelectrodes and Patch Clamp): To directly measure changes in the membrane potential of vascular smooth muscle cells, intracellular microelectrodes were used. The patch-clamp technique, in both cell-attached and whole-cell configurations, was employed to study the activity of single ion channels.

-

Pharmacological Inhibition: To probe the signaling pathway, various inhibitors were used, including:

-

CYP450 inhibitors (e.g., miconazole, SKF 525A) to block endogenous EET production.

-

K+ channel blockers (e.g., tetraethylammonium (B1195904) (TEA), charybdotoxin) to investigate the involvement of potassium channels.

-

Quantitative Data from EDHF Studies

These studies provided quantitative evidence for the hyperpolarizing and channel-activating effects of EETs.

| Parameter | Experimental Condition | Result | Reference |

| Vascular Relaxation (EC50) | 14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET on pre-contracted bovine coronary arteries | ~1 x 10-6 mol/L | [6] |

| Membrane Hyperpolarization | 11,12-EET on coronary smooth muscle cells | Change from -37 ± 0.2 mV to -59 ± 0.3 mV | [6] |

| KCa Channel Activity | 14,15-EET and 11,12-EET on coronary smooth muscle cells | Increased open-state probability of a large-conductance Ca2+-activated K+ channel | [6] |

Signaling Pathways: The Initial Mechanistic Insights

The early research into EETs laid the groundwork for understanding their signaling mechanisms. The primary proposed pathway involved their action as EDHFs, leading to vasodilation through the hyperpolarization of vascular smooth muscle cells.

Experimental Workflow for EET Discovery and Characterization

Caption: Experimental workflow for the discovery of EETs.

Proposed Signaling Pathway of EET-Induced Vasodilation

Based on the initial findings, the signaling pathway for EET-mediated vasodilation was proposed as follows:

Caption: Early proposed signaling pathway for EETs.

Conclusion

The discovery of epoxyeicosatrienoic acids in the early 1980s opened up a new and exciting field in lipid research. The meticulous application of biochemical and physiological techniques by pioneering scientists revealed a novel class of signaling molecules with profound effects on the cardiovascular system. The initial characterization of EETs as potent vasodilators and endothelium-derived hyperpolarizing factors laid the foundation for decades of subsequent research into their diverse physiological and pathophysiological roles. This technical guide serves as a testament to the foundational experiments that not only identified these enigmatic lipids but also began to unravel their complex mechanisms of action, a pursuit that continues to be a vibrant area of investigation for researchers and drug development professionals today.

References

- 1. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. [PDF] Thematic Review Series: Living History of Lipids The arachidonic acid monooxygenase: from biochemical curiosity to physiological/pathophysiological significance | Semantic Scholar [semanticscholar.org]

- 4. Overview of Antagonists Used for Determining the Mechanisms of Action Employed by Potential Vasodilators with Their Suggested Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Identification of epoxyeicosatrienoic acids as endothelium-derived hyperpolarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 11,12-EET as a Cytochrome P450 Metabolite

Abstract

Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 11,12-EET has garnered significant attention for its diverse and potent biological activities, including vasodilation, anti-inflammatory effects, angiogenesis, and cardioprotection. This technical guide provides a comprehensive overview of 11,12-EET, focusing on its biosynthesis, metabolism, signaling pathways, and physiological roles. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Biosynthesis and Metabolism of 11,12-EET

Arachidonic acid, a polyunsaturated fatty acid released from cell membrane phospholipids, is metabolized by several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][2] The CYP epoxygenase pathway converts arachidonic acid into four different EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3][4] CYP2C and CYP2J isoforms are the primary enzymes responsible for this conversion in humans.[4][5]

The biological activity of 11,12-EET is tightly regulated by its metabolic degradation. The primary route of inactivation is hydrolysis of the epoxide to its corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[5][6] 11,12-DHET is generally considered less biologically active than its parent epoxide.[7][8] However, some studies have shown that 11,12-DHET can also possess vasoactive properties.[9][10] Further metabolism of 11,12-DHET can occur via β-oxidation.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epoxyeicosatrienoic acid administration or soluble epoxide hydrolase inhibition attenuates renal fibrogenesis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 11,12-Epoxyeicosatrienoic Acid in Vascular Tone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11,12-Epoxyeicosatrienoic acid (11,12-EET), a key metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, is a potent endogenous signaling molecule crucial for the regulation of vascular tone.[1][2][3] Primarily synthesized in endothelial cells, 11,12-EET predominantly functions as an endothelium-derived hyperpolarizing factor (EDHF), inducing vasodilation in various vascular beds.[2][4] Its biological activity is tightly regulated by its rapid conversion to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by soluble epoxide hydrolase (sEH).[5][6][7][8][9][10][11] This guide provides an in-depth technical overview of the synthesis, signaling pathways, and physiological effects of 11,12-EET on vascular tone, presenting key quantitative data and experimental methodologies for the scientific community.

Synthesis and Metabolism of 11,12-EET

11,12-EET is synthesized from arachidonic acid by CYP epoxygenases, particularly isoforms from the CYP2C and CYP2J families.[10][12] In human coronary arterioles, CYP2C8, CYP2C9, and CYP2J2 are prominently expressed.[13] The synthesis and release of 11,12-EET from endothelial cells are stimulated by various physiological and pharmacological agonists, including acetylcholine (B1216132) and bradykinin.[3][12] The primary metabolic pathway for the inactivation of 11,12-EET is its hydrolysis to 11,12-DHET by sEH.[5][6][7][8][9][10][11] Inhibition of sEH has been shown to enhance and prolong the vasodilatory effects of 11,12-EET.[14][15]

Mechanisms of 11,12-EET-Induced Vasodilation

11,12-EET elicits vasodilation through a multi-faceted mechanism involving both the vascular smooth muscle and endothelial cells. The primary pathways include:

-

Activation of Gs-Protein Coupled Receptors (GPCRs) and Protein Kinase A (PKA): In endothelial cells, 11,12-EET, specifically the 11(R),12(S)-EET enantiomer, binds to a putative Gs-coupled receptor.[1][16] This activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of PKA.[1][6][16] PKA-dependent signaling is crucial for many of the downstream effects of 11,12-EET.[1][16]

-

Modulation of Ion Channels: A major mechanism of 11,12-EET-induced vasodilation is the hyperpolarization of vascular smooth muscle cells. This is achieved through the activation of various potassium channels.

-

Large-Conductance Ca2+-Activated K+ (BKCa) Channels: 11,12-EET is a well-established activator of BKCa channels in vascular smooth muscle cells.[1][2][4][17][18] This activation leads to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation.[1][4] The activation of BKCa channels by 11,12-EET can be direct or indirect and may involve Gsα protein and PKA-dependent phosphorylation.[19][20]

-

ATP-Sensitive K+ (KATP) Channels: In some vascular beds, such as the mesenteric arteries, 11,12-EET can also activate KATP channels in a PKA-dependent manner.[12]

-

Transient Receptor Potential (TRP) Channels: 11,12-EET has been shown to modulate the activity of several TRP channels.

-

TRPV4: In mesenteric arteries, 11,12-EET-induced vasodilation is dependent on the activation of TRPV4 channels on endothelial cells.[12][15] This leads to calcium influx, activation of small and intermediate-conductance Ca2+-activated K+ (SKCa and IKCa) channels, and endothelial hyperpolarization that is transmitted to the smooth muscle cells.[12][21]

-

TRPC6: In human endothelial cells, 11,12-EET induces the PKA-dependent translocation and activation of TRPC6 channels.[1][16]

-

-

-

Involvement of Protein Phosphatase 2A (PP2A): In renal microvessels and mesenteric resistance arteries, 11,12-EET has been reported to activate PP2A, which contributes to the activation of BKCa channels and subsequent vasodilation.[17][22]

Quantitative Data on 11,12-EET-Induced Vasodilation

The vasodilatory potency of 11,12-EET varies depending on the vascular bed and species. The following tables summarize key quantitative data from various studies.

| Vascular Bed | Species | Pre-constrictor | EC50 / Concentration | Maximum Dilation (%) | Reference |

| Canine Epicardial Arterioles | Dog | Endothelin | 64 ± 37 pM (SR) / 10 ± 10 pM (RS) | Not Specified | [23] |

| Porcine Coronary Arterioles | Pig | Endothelin | 30 ± 8 pM (SR) / 6 ± 3 pM (RS) | Not Specified | [23] |

| Human Coronary Arterioles | Human | Not Specified | 10⁻⁵ mol/L (max dilation) | 67 ± 6 | [13] |

| Rat Mesenteric Arteries | Rat | Phenylephrine | 0.1, 1.0, 10 nmol (doses) | 17.9 ± 0.9, 22 ± 0.8 (at 0.1 and 1.0 nmol) | [15] |

| Rat Afferent Arterioles | Rat | Not Specified | Not Specified | Increased Diameter | [22] |

| Channel Type | Cell Type | Patch Configuration | 11,12-EET Concentration | Effect | Reference |

| BKCa | Rat Coronary Artery Smooth Muscle Cells | Inside-out | 50 nM | 39 ± 11% (R,S) / 59 ± 20% (S,R) increase in Po | [23] |

| KATP | Rat Mesenteric Artery Smooth Muscle Cells | Not Specified | 87 nM (EC50) | Activation | [12] |

Experimental Protocols

Vasodilation Assays in Pressurized Arteries

Objective: To assess the direct effect of 11,12-EET on vascular tone in isolated small arteries.

Methodology:

-

Vessel Isolation: Small arteries (e.g., coronary, mesenteric) are dissected from the surrounding tissue in a cold physiological salt solution (PSS).

-

Cannulation and Pressurization: The isolated artery is mounted on two glass micropipettes in a vessel chamber and pressurized to a physiological pressure (e.g., 60-80 mmHg).

-

Pre-constriction: The vessel is pre-constricted with a vasoconstrictor agent such as endothelin-1, phenylephrine, or a high potassium solution to achieve a stable level of tone.[15][23]

-

Drug Application: 11,12-EET is added to the superfusing bath in increasing concentrations.

-

Data Acquisition: The internal diameter of the vessel is continuously monitored using a videomicroscopy system.

-

Data Analysis: Vasodilation is typically expressed as a percentage of the maximal diameter of the vessel. Concentration-response curves are generated to determine the EC50.

Patch-Clamp Electrophysiology for Ion Channel Activity

Objective: To investigate the direct effects of 11,12-EET on the activity of specific ion channels in isolated vascular cells.

Methodology:

-

Cell Isolation: Vascular smooth muscle or endothelial cells are enzymatically dissociated from the artery.

-

Patch-Clamp Recording:

-

Inside-out Patch: A patch of membrane is excised from the cell, allowing for the direct application of 11,12-EET to the intracellular face of the ion channels. This configuration is useful for studying direct channel modulation.[23]

-

Cell-attached Patch: The recording pipette is sealed onto the surface of an intact cell. This configuration allows for the study of channel activity in a more physiological context, where intracellular signaling pathways are intact.

-

-

Solutions: The pipette and bath solutions are formulated to isolate the currents of the specific ion channel of interest (e.g., BKCa channels).

-

Data Acquisition and Analysis: The single-channel currents are recorded and analyzed to determine the open probability (Po) of the channel in the presence and absence of 11,12-EET.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 11,12-EET-Induced Vasodilation

Caption: Signaling cascade of 11,12-EET-mediated vasodilation.

Experimental Workflow for Assessing Vascular Reactivity to 11,12-EET

Caption: Workflow for pressure myography experiments.

Logical Relationship of 11,12-EET and its Downstream Targets

Caption: 11,12-EET's downstream effectors leading to vasodilation.

Conclusion and Future Directions

11,12-EET is a critical lipid signaling molecule that plays a pivotal role in the regulation of vascular tone, primarily through its vasodilatory actions. Its complex signaling network, involving GPCRs, a variety of ion channels, and other enzymes, offers multiple points for therapeutic intervention. The development of sEH inhibitors as a strategy to enhance the endogenous levels of 11,12-EET holds significant promise for the treatment of cardiovascular diseases characterized by endothelial dysfunction and increased vascular tone, such as hypertension.[14] Further research is warranted to fully elucidate the identity of the putative EET receptor(s) and to explore the therapeutic potential of stable 11,12-EET analogs in cardiovascular medicine.

References

- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transient Receptor Potential Channels and Endothelial Cell Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

11,12-Epoxyeicosatrienoic Acid and Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-Epoxyeicosatrienoic acid (11,12-EET), a key metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, has emerged as a critical signaling molecule in the regulation of angiogenesis. This technical guide provides a comprehensive overview of the role of 11,12-EET in promoting neovascularization, detailing its signaling pathways, effects on endothelial cell biology, and the experimental methodologies used to elucidate these functions. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising area of vascular biology and drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in development, tissue repair, and various pathological conditions, including cancer and ischemic diseases. Epoxyeicosatrienoic acids (EETs) are a family of lipid signaling molecules that have garnered significant attention for their diverse biological activities, including potent pro-angiogenic effects.[1][2] Among the different EET regioisomers, 11,12-EET has been extensively studied and demonstrated to play a significant role in promoting multiple facets of the angiogenic process.[3] This guide will focus on the mechanisms of action of 11,12-EET in angiogenesis, with a particular emphasis on its signaling cascades and its effects on endothelial cells.

Signaling Pathways of 11,12-EET in Angiogenesis

11,12-EET initiates a cascade of intracellular events primarily through the activation of a Gs protein-coupled receptor (GPCR) on the surface of endothelial cells.[4][5][6] This activation leads to downstream signaling through multiple interconnected pathways.

Gs Protein-PKA-TRPC6 Pathway

A key signaling axis for 11,12-EET involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which then leads to the translocation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) channels to the plasma membrane.[4][5][6] This pathway is crucial for mediating the angiogenic effects of 11,12-EET, including endothelial cell migration and tube formation.[4][5][6] The pro-angiogenic actions are specific to the 11(R),12(S)-EET enantiomer.[4][5][6]

Figure 1: 11,12-EET Gs-PKA-TRPC6 Signaling Pathway.

PI3K/Akt/eNOS Pathway

11,12-EET also potently activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[6][7] Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a key mediator of angiogenesis.[6][7] This pathway is crucial for endothelial cell proliferation, migration, and survival.

ERK 1/2 Pathway

The Extracellular signal-regulated kinase (ERK) 1/2 pathway is another important downstream target of 11,12-EET signaling.[6][7] Activation of ERK1/2 contributes to the proliferative and migratory effects of 11,12-EET on endothelial cells.

Crosstalk with VEGFR2 Signaling

11,12-EET signaling exhibits significant crosstalk with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.[8] 11,12-EET can enhance VEGF-induced angiogenesis, suggesting a synergistic relationship between these two pro-angiogenic factors.[8] While the precise molecular mechanisms of this crosstalk are still under investigation, it is believed to involve the transactivation of VEGFR2 or the convergence of their downstream signaling cascades.

Figure 2: Crosstalk between 11,12-EET and VEGF Signaling Pathways.

Quantitative Effects of 11,12-EET on Angiogenesis

The pro-angiogenic effects of 11,12-EET have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Effect of 11,12-EET on Endothelial Cell Proliferation

| Assay Type | Cell Type | 11,12-EET Concentration | Observed Effect | Citation |

| Cell Count | Human Endothelial Progenitor Cells (hEPCs) | 3, 30, 50 nM | Increased cell proliferation levels. | [6] |

| MTT Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Significant increase in cell viability/proliferation. | [3] |

| BrdU Assay | HUVECs | 1-100 µg/mL (β-escin study context) | Standard method for quantifying DNA synthesis. | [9] |

Table 2: Effect of 11,12-EET on Endothelial Cell Migration

| Assay Type | Cell Type | 11,12-EET Concentration | Observed Effect | Citation |

| Scratch-Wound Assay | Primary Human Endothelial Cells | 100 nM (±)-11,12-EET | Stimulated migration comparable to VEGF. | [4] |

| Scratch-Wound Assay | hEPCs | 3, 30, 50 nM | Significantly induced cell migration. | [6] |

| Transwell Assay | HUVECs | 1 µM | Increased cell migration. | [3] |

Table 3: Effect of 11,12-EET on Endothelial Cell Tube Formation

| Assay Type | Cell Type | 11,12-EET Concentration | Observed Effect | Citation |

| Matrigel Tube Formation | Primary Human Endothelial Cells | 5 µM (±)-11,12-EET | Significant increase in capillary-like structures, comparable to VEGF. | [4] |

| Matrigel Tube Formation | hEPCs | 3, 30, 50 nM | Induced neovascularization by 1.36, 1.5, and 1.61 folds, respectively. | [6] |

| Matrigel Tube Formation | HUVECs | 1 µM | Promoted tube formation. | [3] |

Table 4: In Vivo Angiogenic Effects of 11,12-EET

| Assay Type | Animal Model | 11,12-EET Administration | Observed Effect | Citation |

| Matrigel Plug Assay | Mice | Local injection | Increased functional vasculature. | |

| Wound Healing Model | Diabetic Mice | Topical application | Accelerated wound closure and increased neovascularization. | [10][11] |

Role of Matrix Metalloproteinases (MMPs)

11,12-EET has been shown to augment the enzymatic activities of Matrix Metalloproteinase-2 (MMP-2) and MMP-9.[6] These proteases are critical for the degradation of the extracellular matrix, a crucial step in endothelial cell invasion and the formation of new blood vessels. The upregulation of MMP-2 and MMP-9 activity contributes significantly to the pro-angiogenic effects of 11,12-EET.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of 11,12-EET on the proliferation and viability of endothelial cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

-

Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Starve the cells in a serum-free or low-serum medium for 24 hours.

-

Treat the cells with various concentrations of 11,12-EET (e.g., 0, 1, 10, 100, 1000 nM) in a fresh low-serum medium. Include a positive control (e.g., VEGF) and a vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-